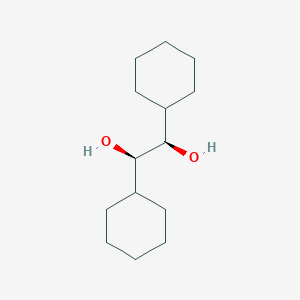
(1R,2R)-1,2-Dicyclohexylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral diol compound with significant importance in various chemical and industrial applications. This compound is characterized by its two cyclohexyl groups attached to a central ethanediol moiety, making it a valuable chiral building block in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding olefin. One common method is the catalytic hydrogenation of 1,2-dicyclohexylethane-1,2-dione using a chiral catalyst to achieve the desired enantiomeric purity .
Industrial Production Methods
Industrial production of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced chiral catalysts and reaction conditions to ensure the production of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
The major products formed from these reactions include diketones, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and catalysis.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol involves its interaction with specific molecular targets and pathways. In asymmetric catalysis, the compound acts as a chiral ligand, facilitating the formation of chiral products by inducing enantioselectivity in the reaction. The molecular targets include metal catalysts and substrates, which interact with the chiral diol to achieve the desired stereochemical outcome .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound used in asymmetric synthesis and catalysis.
(1R,2R)-1,2-Diphenylethylenediamine: A chiral diamine with applications in enantioselective reactions.
(1S,2S)-1,2-Dicyclohexyl-1,2-ethanediol: The enantiomer of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol, used in similar applications
Uniqueness
(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol is unique due to its specific stereochemistry, which imparts distinct enantioselective properties in catalytic reactions. Its ability to induce high enantiomeric excess in asymmetric synthesis makes it a valuable tool in the production of chiral compounds .
Properties
IUPAC Name |
(1R,2R)-1,2-dicyclohexylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHLARJSOMXDKL-ZIAGYGMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(C2CCCCC2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]([C@@H](C2CCCCC2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol in the research presented?
A1: The paper investigates molybdenum complexes with various chiral diols, including (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol. This specific diol likely acts as a chiral ligand coordinating to the molybdenum center. [] This coordination can influence the stereochemistry and reactivity of the resulting molybdenum complex. [] Further research would be needed to explore the specific influence of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol on the properties and reactivity of the synthesized molybdenum complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benz[f]indan-1-ol](/img/structure/B37803.png)
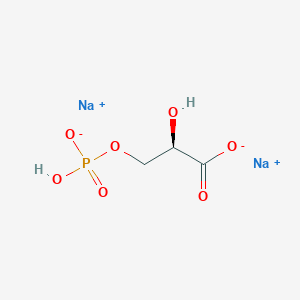
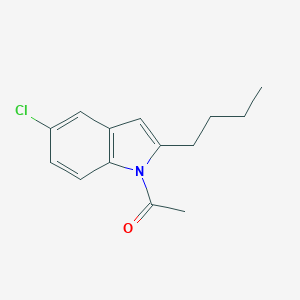
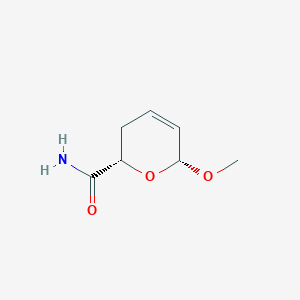
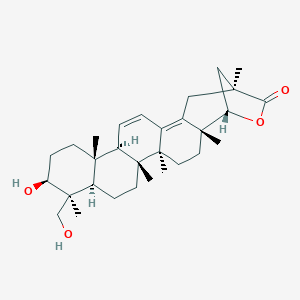
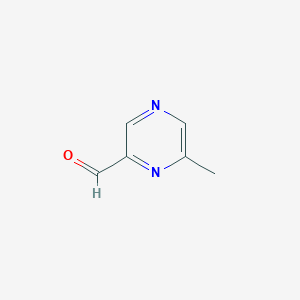
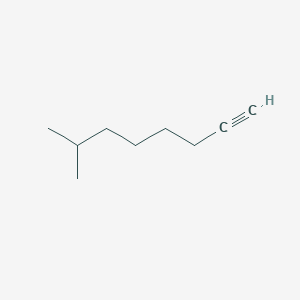
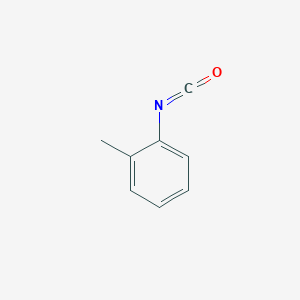
![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)
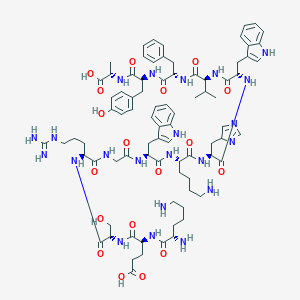
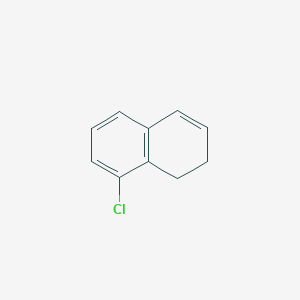
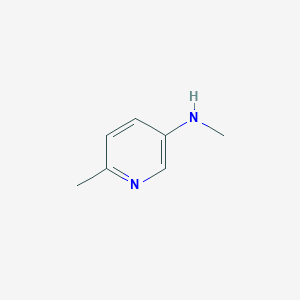
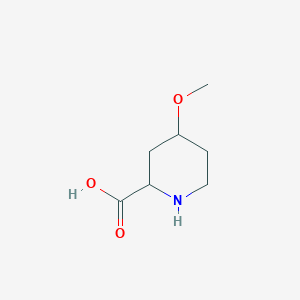
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)
